molecular formula C18H20ClNO3 B3755757 N-(3-chloro-4-methoxyphenyl)-4-(3-methylphenoxy)butanamide

N-(3-chloro-4-methoxyphenyl)-4-(3-methylphenoxy)butanamide

Cat. No.: B3755757
M. Wt: 333.8 g/mol
InChI Key: CHTFQYDJPLEPPE-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-4-(3-methylphenoxy)butanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a butanamide backbone substituted with a 3-chloro-4-methoxyphenyl group and a 3-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methoxyphenyl)-4-(3-methylphenoxy)butanamide typically involves the following steps:

    Preparation of 3-chloro-4-methoxyaniline: This can be achieved by nitration of 3-chloro-4-methoxytoluene followed by reduction of the nitro group to an amine.

    Formation of 4-(3-methylphenoxy)butanoic acid: This involves the reaction of 3-methylphenol with butyric anhydride in the presence of a catalyst.

    Amidation Reaction: The final step involves the reaction of 3-chloro-4-methoxyaniline with 4-(3-methylphenoxy)butanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

    Oxidation: 3-chloro-4-methoxybenzaldehyde or 3-chloro-4-methoxybenzoic acid.

    Reduction: N-(3-chloro-4-methoxyphenyl)-4-(3-methylphenoxy)butanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a building block in organic synthesis.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored as a potential lead compound for the development of new pharmaceuticals.

Industry:

  • Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-(3-methylphenoxy)butanamide is not fully understood. it is believed to interact with specific molecular targets, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

    N-(3-chloro-4-methoxyphenyl)-4-phenoxybutanamide: Similar structure but lacks the methyl group on the phenoxy ring.

    N-(3-chloro-4-methoxyphenyl)-4-(4-methylphenoxy)butanamide: Similar structure but with the methyl group in a different position on the phenoxy ring.

Uniqueness: N-(3-chloro-4-methoxyphenyl)-4-(3-methylphenoxy)butanamide is unique due to the specific positioning of the chloro, methoxy, and methyl groups, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to its analogs, making it a valuable compound for further study.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-4-(3-methylphenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3/c1-13-5-3-6-15(11-13)23-10-4-7-18(21)20-14-8-9-17(22-2)16(19)12-14/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTFQYDJPLEPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCC(=O)NC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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